molecular formula C9H12N2O4 B1646966 2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

Cat. No.: B1646966
M. Wt: 212.2 g/mol
InChI Key: KZSZHRSNWHULMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The exact industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways are subject to ongoing research and are not fully elucidated.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,6-Tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid
  • 1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid

Uniqueness

2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.2 g/mol

IUPAC Name

2-methylpropyl 2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-5(2)4-15-8(13)6-3-7(12)11-9(14)10-6/h3,5H,4H2,1-2H3,(H2,10,11,12,14)

InChI Key

KZSZHRSNWHULMQ-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC(=O)NC(=O)N1

Canonical SMILES

CC(C)COC(=O)C1=CC(=O)NC(=O)N1

Origin of Product

United States

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